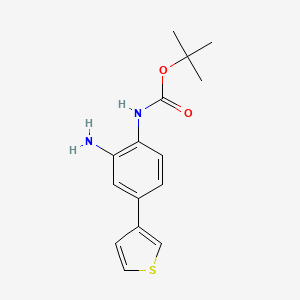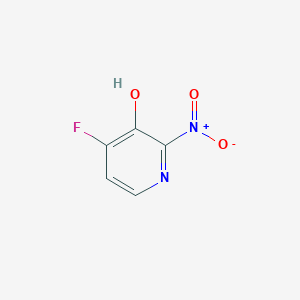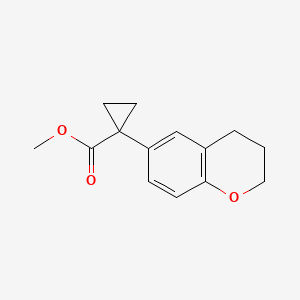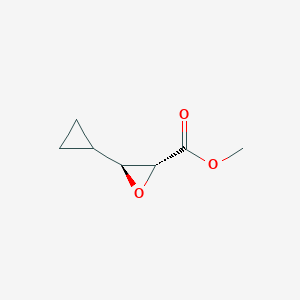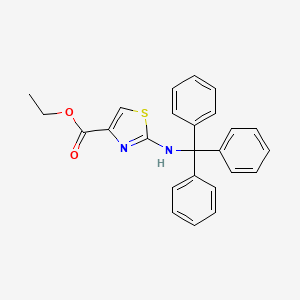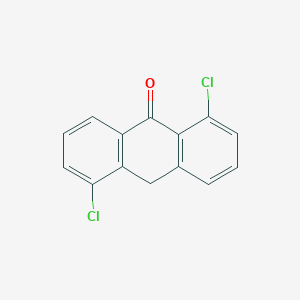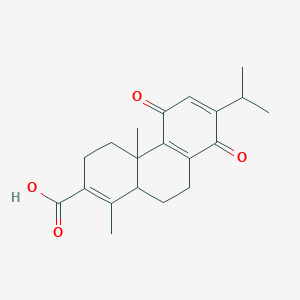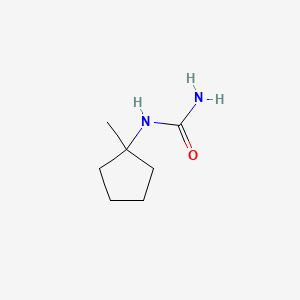
5-(4-Aminophenyl)pent-4-yn-1-ol
Vue d'ensemble
Description
5-(4-Aminophenyl)pent-4-yn-1-ol is an organic compound that features both an alkyne and an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)pent-4-yn-1-ol typically involves the reaction of 4-Pentyn-1-ol with an appropriate aminating agent. One common method is the nucleophilic substitution reaction where 4-Pentyn-1-ol is reacted with 4-nitroaniline under reducing conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Aminophenyl)pent-4-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Products such as diketones or carboxylic acids.
Reduction: The primary product is the amine derivative.
Substitution: Halogenated derivatives or other substituted products depending on the reagent used.
Applications De Recherche Scientifique
5-(4-Aminophenyl)pent-4-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 5-(4-Aminophenyl)pent-4-yn-1-ol involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentyn-1-ol: Similar structure but lacks the aminophenyl group.
4-Aminophenol: Contains the amine group but lacks the alkyne functionality.
Propargyl alcohol: Contains an alkyne group but lacks the aminophenyl group.
Uniqueness
5-(4-Aminophenyl)pent-4-yn-1-ol is unique due to the presence of both an alkyne and an amine group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
5-(4-aminophenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C11H13NO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8,13H,1,3,9,12H2 |
Clé InChI |
KLHYXDILZINNLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CCCCO)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,4-Dichlorophenyl)ethyl]oxirane](/img/structure/B8637204.png)
![2-Pyridinamine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8637206.png)
![Ethyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8637212.png)
